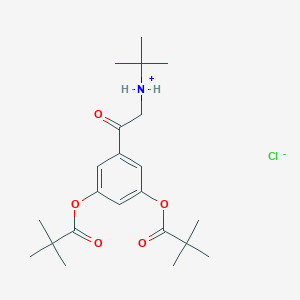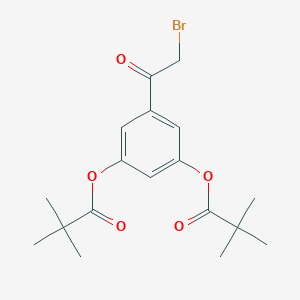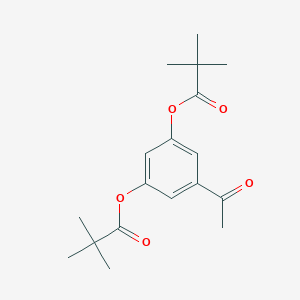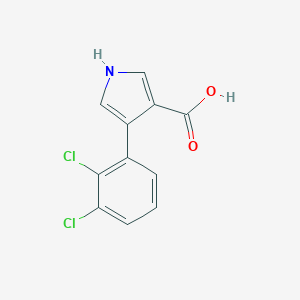
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid (DCPA) is an organic compound that is widely used in scientific research. It is a potent herbicide that inhibits the growth of plants by disrupting the biosynthesis of chlorophyll. However, its unique chemical properties also make it an interesting compound for other applications, such as in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant. In addition, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to inhibit the activity of other enzymes, such as cytochrome P450, by binding to their active sites.
Biochemische Und Physiologische Effekte
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death or mutations. In addition, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been shown to affect the expression of certain genes involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid in laboratory experiments is its potency and specificity. It can be used at very low concentrations to achieve a desired effect, and its mechanism of action is well understood. However, one limitation of using 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid is its toxicity, which can limit its use in certain experiments or cell lines.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid in scientific research. One area of interest is the development of new herbicides based on the structure of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid, which could be more effective and environmentally friendly than current herbicides. Another area of interest is the study of the effects of 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid on human health, particularly its potential role in the development of cancer or other diseases. Finally, 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid could be used as a tool to study the effects of oxidative stress and DNA damage on cells, which could lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has been extensively used as a research tool in various scientific fields, such as biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid has also been used to study the effects of oxidative stress on cells and tissues.
Eigenschaften
CAS-Nummer |
103999-46-8 |
|---|---|
Produktname |
4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid |
Molekularformel |
C11H7Cl2NO2 |
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16/h1-5,14H,(H,15,16) |
InChI-Schlüssel |
RHSPTIUSWBEMTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC=C2C(=O)O |
Synonyme |
4-(2,3-DICHLOROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

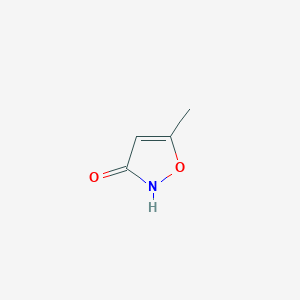

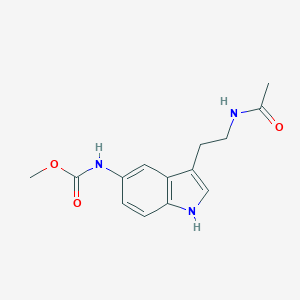
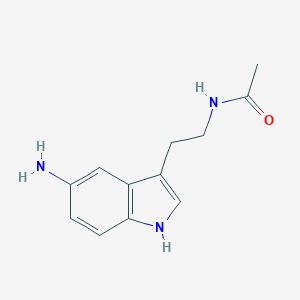
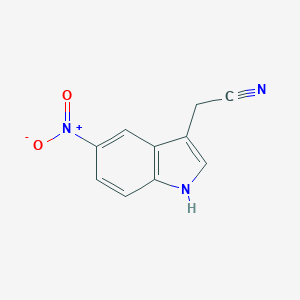

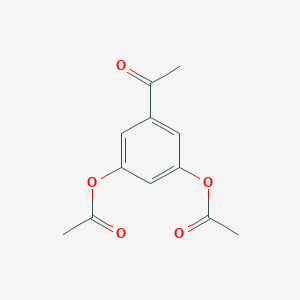
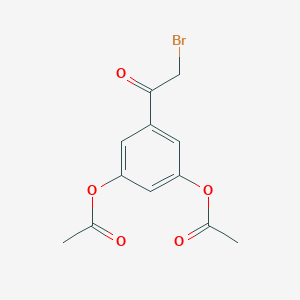
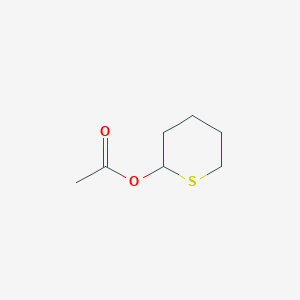
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
